molecular formula C12H11FN2O B2768093 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine CAS No. 1324008-36-7

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine

Cat. No.: B2768093
CAS No.: 1324008-36-7
M. Wt: 218.231
InChI Key: UBDNOZUFIFEYOX-UHFFFAOYSA-N
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Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine is a synthetic organic compound with the molecular formula C12H11FN2O It is characterized by the presence of a fluorine atom and a hydroxylamine group attached to a tetrahydrocarbazole skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole.

    Nitrosation Reaction: The key step involves the nitrosation of the carbazole derivative to introduce the nitroso group. This is achieved using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl).

    Formation of Hydroxylamine: The nitroso compound is then treated with hydroxylamine hydrochloride (NH2OH·HCl) to form the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A precursor in the synthesis of the target compound.

    6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Another derivative with potential biological activity.

    6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A related compound used in similar research applications.

Uniqueness

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine is unique due to the presence of both a fluorine atom and a hydroxylamine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

IUPAC Name

(NZ)-N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDNOZUFIFEYOX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N\O)/C1)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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